molecular formula C22H20O8 B1587578 Picropodopyllotoxone CAS No. 477-48-5

Picropodopyllotoxone

Cat. No.: B1587578
CAS No.: 477-48-5
M. Wt: 412.4 g/mol
InChI Key: ISCQYPPCSYRZOT-MJXNMMHHSA-N
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Description

Picropodophyllone is an aryltetralin lignan isolated from the leaves of Podophyllum hexandrum. It is known for its antifungal properties and is a significant compound in the study of natural products and their biological activities .

Scientific Research Applications

Picropodophyllone has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picropodophyllone involves cyclopropanation of the appropriate chalcone with ethoxycarbonyl dimethylsulphonium methylide. The resulting cyclopropyl ketone is then treated with stannic chloride in nitromethane .

Industrial Production Methods

Industrial production methods for picropodophyllone are not extensively documented. the process generally involves extraction from the leaves of Podophyllum hexandrum, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Picropodophyllone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert picropodophyllone into its oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of picropodophyllone.

    Substitution: Substitution reactions involve replacing one functional group in picropodophyllone with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of picropodophyllone, which are studied for their unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct chemical structure and biological activities set it apart from other similar compounds .

Properties

IUPAC Name

(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCQYPPCSYRZOT-MJXNMMHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197246
Record name Picropodopyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-48-5
Record name (-)-Picropodophyllone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picropodopyllotoxone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picropodopyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of Picropodophyllone?

A1: Picropodophyllone is characterized by its aryltetralin skeleton, a common feature of podophyllotoxin-related lignans. It possesses a lactone ring, a ketone group at C-9, and various substituents on the aromatic rings that influence its biological activity.

Q2: Can you elaborate on the methods used to identify and quantify Picropodophyllone in plant extracts?

A2: Thin Layer Chromatography (TLC) coupled with scanning densitometry has been successfully employed for the separation and quantification of Picropodophyllone and other lignans in plant materials like Diphylleia sinensis []. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the identification and analysis of aryltetralin lignans, including Picropodophyllone [, ].

Q3: Has Picropodophyllone been chemically synthesized, and what insights have these syntheses provided?

A3: Yes, several total syntheses of (±)-Picropodophyllone have been reported [, , , , , ]. These syntheses often involve strategies like cyclopropanation of chalcones followed by ring expansion to form the tetralone core, highlighting the key structural features of this molecule. Additionally, biomimetic approaches mimicking the biosynthetic pathways in plants, using reagents like CrO3-HBF4-MeCN, have also been explored [].

Q4: What is known about the stability of Picropodophyllone?

A4: While specific stability data for Picropodophyllone may be limited in the provided research, the presence of the lactone ring and ketone group suggests potential sensitivity to hydrolytic conditions (e.g., strong acids or bases). Further research is needed to fully characterize its stability profile under various conditions such as temperature, pH, and exposure to light and oxygen.

Q5: Have any studies investigated the potential environmental impact of Picropodophyllone?

A5: The provided research does not delve into the environmental impact or degradation of Picropodophyllone. Considering its natural origin and potential biological activity, future studies assessing its ecotoxicological effects and degradation pathways would be valuable.

Q6: Is there any information about the potential immunogenicity or interaction of Picropodophyllone with drug transporters and metabolizing enzymes?

A6: The provided research focuses primarily on the chemical synthesis and characterization of Picropodophyllone, with limited information regarding its pharmacological properties, including immunogenicity, drug transporter interactions, or effects on metabolizing enzymes. Further research is needed to explore these aspects.

Q7: Are there alternative compounds or substitutes with similar structural features or biological activities to Picropodophyllone?

A7: Yes, the research highlights several compounds structurally related to Picropodophyllone, including podophyllotoxin, dehydropodophyllotoxin, and podophyllotoxone [, , , , ]. These compounds, often found alongside Picropodophyllone in plant sources, share the aryltetralin core and exhibit various biological activities, making them interesting subjects for comparative studies.

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